methyl 2-((1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl)thio)acetate

Description

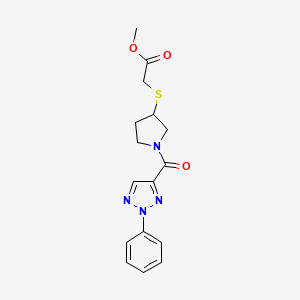

Methyl 2-((1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl)thio)acetate (CAS 2034517-92-3) is a heterocyclic compound with a molecular formula of C₁₆H₁₈N₄O₃S and a molecular weight of 346.4 g/mol . Its structure features:

- A pyrrolidine ring substituted at the 3-position with a thioacetate ester group.

- A 2-phenyl-2H-1,2,3-triazole-4-carbonyl moiety attached to the pyrrolidine nitrogen.

- A methyl ester group, enhancing lipophilicity.

The Smiles notation (COC(=O)CSC1CCN(C(=O)c2cnn(-c3ccccc3)n2)C1) highlights the connectivity of these functional groups . While crystallographic tools like SHELX and ORTEP () could elucidate its 3D conformation and anisotropic displacement parameters, experimental data on density, melting point, and solubility are currently unavailable.

Properties

IUPAC Name |

methyl 2-[1-(2-phenyltriazole-4-carbonyl)pyrrolidin-3-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3S/c1-23-15(21)11-24-13-7-8-19(10-13)16(22)14-9-17-20(18-14)12-5-3-2-4-6-12/h2-6,9,13H,7-8,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRJVPGZDNHNDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1CCN(C1)C(=O)C2=NN(N=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: Medicine: The compound may be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities. Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context but may involve binding to active sites or altering signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

The compound is compared with three analogs (Table 1):

Table 1: Structural Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Target Compound | C₁₆H₁₈N₄O₃S | 346.4 | 2-Phenyltriazole carbonyl, pyrrolidine, methyl thioacetate |

| Methyl 2-((1-((4-Fluoro-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate | C₁₄H₁₈FNO₄S₂ | 347.4 | 4-Fluoro-3-methylphenyl sulfonyl, pyrrolidine, methyl thioacetate |

| 2-((5-(Hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-yl)thio)acetic acid [7] | Variable (R-group) | Variable | Hydroxy(phenyl)methyl-triazole, thioacetic acid (carboxylic acid derivative) |

Key Observations:

Triazole vs. Sulfonyl Groups: The target compound’s 2-phenyltriazole carbonyl group contrasts with the sulfonyl group in the analog (CAS 2034607-40-2, ).

Ester vs. Carboxylic Acid : The methyl thioacetate ester in the target compound enhances lipophilicity, whereas the carboxylic acid in ’s analogs increases hydrophilicity and acidity (pKa ~4-5), influencing bioavailability .

Pyrrolidine Conformation : The pyrrolidine ring’s puckering can be quantified using Cremer-Pople parameters (). Substituents like triazole carbonyl vs. sulfonyl may affect ring planarity, with implications for binding to biological targets .

Biological Activity

Methyl 2-((1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl)thio)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

It features a triazole ring, which is known for its diverse biological activities, including antifungal, antibacterial, and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives, including this compound. The triazole moiety is essential for the biological activity observed in various compounds.

Case Study Findings:

- Antibacterial Activity: Research has demonstrated that compounds containing the triazole structure exhibit significant antibacterial effects against various strains such as Staphylococcus aureus and Escherichia coli. For instance, one study reported that derivatives with similar structures showed Minimum Inhibitory Concentrations (MICs) ranging from 15.6 µg/mL to 31.25 µg/mL against these bacteria .

- Antifungal Activity: The presence of the triazole ring has also been linked to antifungal properties. Compounds similar to this compound have shown effectiveness against Candida species and other fungi.

Anticancer Activity

Triazole derivatives are increasingly recognized for their anticancer properties. The compound has been studied for its potential to inhibit cancer cell proliferation.

Research Findings:

- Cell Line Studies: In vitro studies using various cancer cell lines (e.g., MCF-7 breast cancer cells and HeLa cervical cancer cells) have shown that triazole-containing compounds can induce apoptosis and inhibit cell growth. For example, some derivatives exhibited IC50 values in the low micromolar range .

- Mechanism of Action: The anticancer effects are often attributed to the ability of these compounds to interfere with DNA synthesis and repair mechanisms in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

| Substituent | Effect on Activity |

|---|---|

| Triazole Ring | Enhances antimicrobial and anticancer activity |

| Pyrrolidine Group | Contributes to improved cell permeability |

| Thioether Linkage | May enhance interaction with biological targets |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.